molecular formula C10H12BrClN2 B13650945 1-(3-Bromo-4-chlorophenyl)piperazine

1-(3-Bromo-4-chlorophenyl)piperazine

Cat. No.: B13650945
M. Wt: 275.57 g/mol
InChI Key: FPMUCBDHSIXGAB-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chlorophenyl)piperazine is a chemical compound that belongs to the class of phenylpiperazines It is characterized by the presence of a bromine atom at the third position and a chlorine atom at the fourth position on the phenyl ring, which is attached to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-chlorophenyl)piperazine typically involves the reaction of 3-bromo-4-chloroaniline with piperazine. The process can be carried out under various conditions, including the use of solvents like acetonitrile and catalysts such as potassium carbonate. The reaction is often facilitated by microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent quality and higher yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-chlorophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include various substituted phenylpiperazines, which can have different pharmacological properties and industrial applications .

Scientific Research Applications

1-(3-Bromo-4-chlorophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)piperazine
  • 1-(3-Chloro-4-fluorophenyl)piperazine
  • 1-(3-Chlorophenyl)piperazine

Comparison: 1-(3-Bromo-4-chlorophenyl)piperazine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and industrial applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H12BrClN2

Molecular Weight

275.57 g/mol

IUPAC Name

1-(3-bromo-4-chlorophenyl)piperazine

InChI

InChI=1S/C10H12BrClN2/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

FPMUCBDHSIXGAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

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